molecular formula C12H16N2O3 B12653509 1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid CAS No. 94022-58-9

1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid

Cat. No.: B12653509
CAS No.: 94022-58-9
M. Wt: 236.27 g/mol
InChI Key: LJCNUGBNIVRARQ-UHFFFAOYSA-N
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Description

Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties

Preparation Methods

The synthesis of 1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Cyclohexenylation: The introduction of the cyclohexenyl group to the barbituric acid core is achieved through a cyclohexenylation reaction. This involves the reaction of cyclohexene with a suitable electrophile in the presence of a catalyst.

    Esterification: The esterification of the intermediate product with ethyl alcohol under acidic conditions leads to the formation of the ethyl ester derivative.

    Barbituric Acid Formation: The final step involves the cyclization of the ester derivative to form the barbituric acid core, resulting in the formation of this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexenyl group, leading to the formation of various substituted derivatives. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: In biological research, it is used to study the effects of barbiturates on cellular processes and to develop new pharmacological agents.

    Medicine: The compound’s sedative and anesthetic properties make it a candidate for the development of new therapeutic agents for the treatment of insomnia, anxiety, and seizure disorders.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The molecular targets include the GABA receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and neuronal inhibition.

Comparison with Similar Compounds

1-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid can be compared with other barbiturate derivatives, such as:

    Phenobarbital: Known for its anticonvulsant properties, phenobarbital is widely used in the treatment of epilepsy.

    Thiopental: A rapid-onset anesthetic used in surgical procedures.

    Secobarbital: Used as a short-term treatment for insomnia and as a preoperative sedative.

Properties

CAS No.

94022-58-9

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

1-(cyclohexen-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H16N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h6,9H,2-5,7H2,1H3,(H,13,15,17)

InChI Key

LJCNUGBNIVRARQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC(=O)N(C1=O)C2=CCCCC2

Origin of Product

United States

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